![molecular formula C24H26N4O6S B2539160 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-nitrophenyl)acetamide CAS No. 894015-67-9](/img/structure/B2539160.png)
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-nitrophenyl)acetamide
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Description
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C24H26N4O6S and its molecular weight is 498.55. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-nitrophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-nitrophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Effects of Acetamide Derivatives
Acetamide derivatives, including N,N-dimethylacetamide and N-methylacetamide, have been investigated for their biological consequences. These studies enhance our understanding of the toxicity and biological responses to various acetamide derivatives, which could inform the safety profile and therapeutic potential of compounds like the one (Kennedy, 2001).
Anticancer and Antimicrobial Activities of Azepane-Based Compounds
Azepane-based compounds have been found to possess a wide range of pharmacological properties, including anticancer and antimicrobial activities. The diversity in the structure of azepane-containing analogs underlines their potential as leads for the development of new therapeutic agents (Zha et al., 2019).
Antioxidant and Anti-inflammatory Activities of Sulfonyl and Acetamide Compounds
Sulfonyl and acetamide groups have been explored for their antioxidant and anti-inflammatory potentials. For instance, sulfonamides and their derivatives show promise in various therapeutic applications, including as antiglaucoma drugs and antitumor agents (Carta et al., 2012). Similarly, acetaminophen, a well-known acetamide, has been studied extensively for its mechanism of action and potential toxicities, shedding light on the metabolism and safety considerations relevant to related compounds (Cai et al., 2022).
Pharmaceutical Significance and Drug Discovery
The structural features present in "2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-nitrophenyl)acetamide" suggest its potential relevance in pharmaceutical research. Studies on similar compounds, focusing on their synthesis, biological activities, and applications in drug discovery, highlight the continuous interest in developing new therapeutic agents with improved efficacy and safety profiles (Elgemeie et al., 2019).
properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O6S/c29-23(25-18-8-7-9-19(14-18)28(31)32)17-35(33,34)22-15-27(21-11-4-3-10-20(21)22)16-24(30)26-12-5-1-2-6-13-26/h3-4,7-11,14-15H,1-2,5-6,12-13,16-17H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNVQGDCGUGVKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-nitrophenyl)acetamide |
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